molecular formula C9H10N2O4 B1431649 2-Methoxy-4-methyl-5-nitrobenzamide CAS No. 1352398-21-0

2-Methoxy-4-methyl-5-nitrobenzamide

Cat. No.: B1431649
CAS No.: 1352398-21-0
M. Wt: 210.19 g/mol
InChI Key: JMPRXFNLZUUORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of benzamide, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Chemical Reactions Analysis

2-Methoxy-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include methyl iodide, diatomite earth@IL/ZrCl4, and various reducing agents . The major products formed from these reactions include different benzamide derivatives, such as 4-amino-2-methoxybenzamide and N,2-dimethoxy-N-methyl-4-nitrobenzamide .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The compound acts as a functional disruptor of α-helix structures, which are crucial in various biological processes . It also targets specific receptors, such as CCR3, which are involved in inflammatory responses .

Comparison with Similar Compounds

2-Methoxy-4-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share similar functional groups and chemical properties but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

2-methoxy-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-8(15-2)6(9(10)12)4-7(5)11(13)14/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPRXFNLZUUORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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